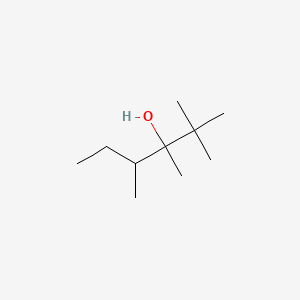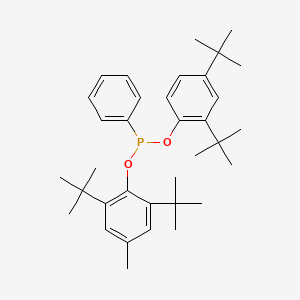
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple tert-butyl groups and a phosphonous acid ester functional group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester typically involves the esterification of phosphonous acid derivatives with phenolic compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Common reagents used in the synthesis include phenol derivatives and phosphonous acid chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
化学反応の分析
Types of Reactions
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester functional group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
科学的研究の応用
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and other materials.
作用機序
The mechanism of action of phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and ester functional group allow it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, including enzyme inhibition and signal transduction modulation.
類似化合物との比較
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used as a stabilizer in various applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Similar in structure but with an additional ethyl group, used in similar applications.
Uniqueness
Phosphonous acid, phenyl-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl 2,4-bis(1,1-dimethylethyl)phenyl ester stands out due to its unique combination of phosphonous acid ester and multiple tert-butyl groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
72102-70-6 |
|---|---|
分子式 |
C35H49O2P |
分子量 |
532.7 g/mol |
IUPAC名 |
(2,6-ditert-butyl-4-methylphenoxy)-(2,4-ditert-butylphenoxy)-phenylphosphane |
InChI |
InChI=1S/C35H49O2P/c1-24-21-28(34(8,9)10)31(29(22-24)35(11,12)13)37-38(26-17-15-14-16-18-26)36-30-20-19-25(32(2,3)4)23-27(30)33(5,6)7/h14-23H,1-13H3 |
InChIキー |
FKIFKORKHPBUAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP(C2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


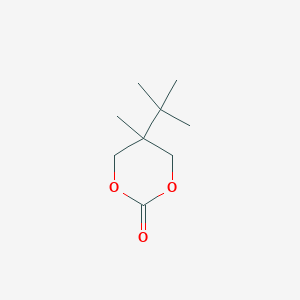
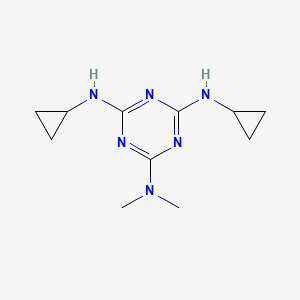
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
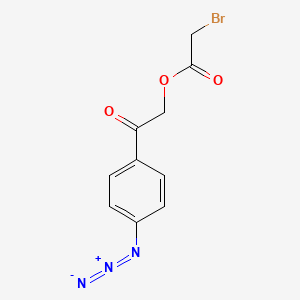
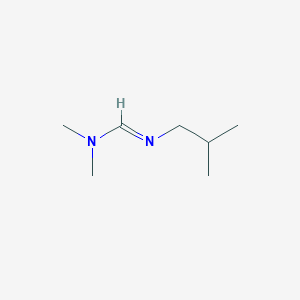
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
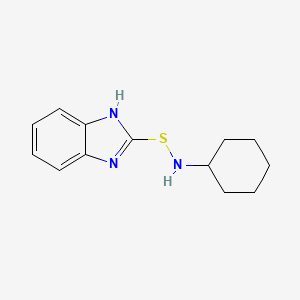
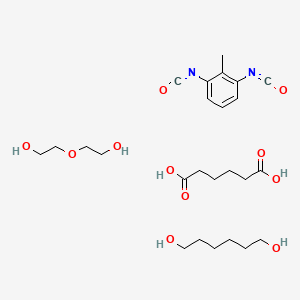
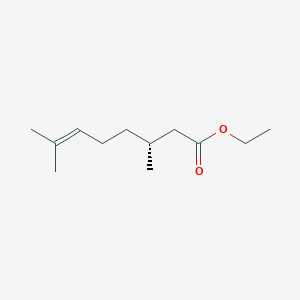
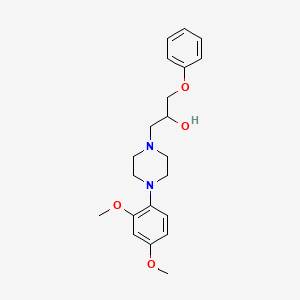
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
